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molecular formula C7H16NOS+ B1193921 Acetylthiocholine CAS No. 4468-05-7

Acetylthiocholine

Cat. No. B1193921
M. Wt: 162.28 g/mol
InChI Key: GFFIJCYHQYHUHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05728374

Procedure details

reacting the cysteine with the acetylthiocholine to form thiocholine and N-acetylcysteine, each in a concentration of about 0.2 molar to about 3.0 molar and in a molar ratio of thiocholine to N-acetylcysteine of 1:1.2 to 1.2:1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C@H:2]([C:5]([OH:7])=[O:6])[CH2:3][SH:4].[C:8]([S:11][CH2:12][CH2:13][N+:14]([CH3:17])([CH3:16])[CH3:15])(=[O:10])[CH3:9]>>[SH:11][CH2:12][CH2:13][N+:14]([CH3:17])([CH3:16])[CH3:15].[C:8]([NH:1][C@H:2]([C:5]([OH:7])=[O:6])[CH2:3][SH:4])(=[O:10])[CH3:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@@H](CS)C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)SCC[N+](C)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
SCC[N+](C)(C)C
Name
Type
product
Smiles
C(C)(=O)N[C@@H](CS)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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